molecular formula C20H16O4S2 B14351924 1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene CAS No. 98496-56-1

1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene

Cat. No.: B14351924
CAS No.: 98496-56-1
M. Wt: 384.5 g/mol
InChI Key: FRTXIJXFCAVKSR-UHFFFAOYSA-N
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Description

1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene is an organic compound characterized by the presence of two benzene rings connected through a phenylethene moiety and disulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by subsequent dehydrogenation. The reaction can be represented as follows: [ \text{Styrene} + \text{Benzene} \rightarrow \text{1,1-Diphenylethane} \rightarrow \text{1,1-Diphenylethylene} + \text{H}_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of zeolite beta as a catalyst is crucial for the efficient alkylation process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene involves its ability to mediate radical polymerization reactions. The phenylethene moiety facilitates the formation of radical intermediates, which then propagate the polymerization process. The disulfonyl groups enhance the stability of the radical intermediates, leading to controlled polymerization and the formation of low molecular weight polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene is unique due to the presence of disulfonyl groups, which impart distinct chemical reactivity and stability compared to its analogues. This uniqueness makes it valuable in specific applications, particularly in controlled radical polymerization processes.

Properties

CAS No.

98496-56-1

Molecular Formula

C20H16O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

1,2-bis(benzenesulfonyl)ethenylbenzene

InChI

InChI=1S/C20H16O4S2/c21-25(22,18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)26(23,24)19-14-8-3-9-15-19/h1-16H

InChI Key

FRTXIJXFCAVKSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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